N,N'-((4-nitrophenyl)methylene)diacetamide
Description
General Overview of Bisamides and Alkylidene Bisamides
Bisamides are a class of organic compounds characterized by the presence of two amide functional groups within a single molecule. A specific and widely studied subclass of these are the N,N'-alkylidene bisamides. These compounds feature two amide groups connected by an alkylidene bridge, typically a methylene (B1212753) (-CH-) or substituted methylene group.
The synthesis of N,N'-alkylidene bisamides is most commonly achieved through the condensation reaction of an aldehyde with a primary amide. pnu.ac.ir This reaction is generally catalyzed by an acid to activate the aldehyde's carbonyl group, facilitating nucleophilic attack by the amide. pnu.ac.ir A variety of catalysts have been shown to be effective for this transformation, ranging from simple mineral acids to solid-supported reagents, which align with the principles of green chemistry by offering advantages such as easier separation and potential for recycling. pnu.ac.irrsc.orgresearchgate.net
Table 1: Selected Catalysts for the Synthesis of N,N'-Alkylidene Bisamides
| Catalyst Type | Specific Examples | Reference |
|---|---|---|
| Lewis Acids | Zinc Chloride (ZnCl2), Silica-supported Magnesium Chloride (SiO2-MgCl2) | scientific.netingentaconnect.com |
| Brønsted Acids | p-Toluenesulfonic acid, Sulfamic acid, Triflic acid | rsc.org |
| Solid Acids | Montmorillonite (B579905) K10 clay, Silica-supported polyphosphoric acid (SiO2-PPA) | rsc.orgresearchgate.net |
| Nanocatalysts | Silica-coated magnetic NiFe2O4 nanoparticles, Pd organometallic catalysts | rsc.orgnih.gov |
The resulting N,N'-alkylidene bisamide structure is a key fragment in organic synthesis, notably for creating gem-diaminoalkyl residues, which are valuable in the design of peptidomimetic compounds and other pharmacologically relevant materials. rsc.orgingentaconnect.com
The Significance of Aromatic Nitro Compounds in Organic Synthesis
Aromatic nitro compounds are organic molecules that contain one or more nitro groups (–NO₂) directly attached to an aromatic ring. numberanalytics.com The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.orgnumberanalytics.com This strong electronic influence profoundly affects the chemical properties of the aromatic ring to which it is attached. numberanalytics.com
Key effects of the nitro group on an aromatic ring include:
Deactivation towards Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. wikipedia.orgblogspot.com
Meta-Directing Effect: When electrophilic substitution does occur, the substitution is directed primarily to the meta position, which is less electron-deficient compared to the ortho and para positions. numberanalytics.comblogspot.com
Activation towards Nucleophilic Aromatic Substitution: The presence of a nitro group, particularly at the ortho or para position to a leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating nucleophilic attack. wikipedia.orgnumberanalytics.com
This distinct reactivity makes aromatic nitro compounds exceptionally versatile and crucial intermediates in multi-step syntheses. numberanalytics.com The nitro group itself can be readily reduced to a variety of other nitrogen-containing functional groups, most importantly the amino group (–NH₂). numberanalytics.comnumberanalytics.com This transformation is a cornerstone of synthetic chemistry, providing a gateway to the production of an extensive range of valuable products across numerous industries. numberanalytics.com
Table 2: Industrial Applications of Aromatic Nitro Compounds
| Industry | Application of Aromatic Nitro Compounds | Reference |
|---|---|---|
| Pharmaceuticals | Serve as key intermediates in the synthesis of antibiotics and anti-inflammatory agents. | numberanalytics.com |
| Dyes and Pigments | Used as precursors for the synthesis of a wide variety of colorants, such as nitrobenzene-based dyes. | numberanalytics.com |
| Agrochemicals | Act as building blocks for the production of pesticides and herbicides. | numberanalytics.com |
| Explosives | High-energy materials like trinitrotoluene (TNT) are produced through the nitration of aromatic compounds. | numberanalytics.com |
N,N'-((4-nitrophenyl)methylene)diacetamide: Structural Features and Research Relevance
This compound is an archetypal N,N'-alkylidene bisamide. Its molecular architecture is defined by a central methylene carbon atom bonded to both a 4-nitrophenyl group and the nitrogen atoms of two separate acetamide (B32628) moieties.
Structural Breakdown:
4-Nitrophenyl Group: This component introduces the key features of an aromatic nitro compound. The nitro group is strongly electron-withdrawing and is positioned para to the point of attachment to the methylene bridge.
Methylene Bridge: A single carbon linker (-CH-) that connects the aromatic ring to the two amide functionalities.
Diacetamide (B36884) Moiety: Two acetamide (-NHCOCH₃) groups provide the characteristic bisamide structure.
The research relevance of this compound stems directly from this hybrid structure. It serves as a model compound for the synthesis of functionalized bisamides derived from aromatic aldehydes containing strongly deactivating groups. The presence of the nitro group offers a reactive handle for further chemical modification. For instance, the reduction of the nitro group to an amine would yield N,N'-((4-aminophenyl)methylene)diacetamide, a molecule with a nucleophilic aromatic amine that could be used in subsequent reactions, such as diazotization or acylation, to build more complex molecular frameworks. Therefore, this compound is of significant interest as a versatile synthetic intermediate and a building block in the design of new chemical entities.
Table 3: Chemical Identity of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 40891-07-4 | bldpharm.com |
| Molecular Formula | C11H13N3O4 | |
| Molecular Weight | 251.24 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
N-[acetamido-(4-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZPCLLQOPFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n 4 Nitrophenyl Methylene Diacetamide
Multicomponent Reaction (MCR) Strategies for Alkylidene Bisamide Formation
The formation of alkylidene bisamides, such as N,N'-((4-nitrophenyl)methylene)diacetamide, is effectively achieved through the condensation of an aldehyde with an amide. researchgate.net This reaction is typically facilitated by a catalyst. The core reaction involves the combination of 4-nitrobenzaldehyde (B150856) and acetamide (B32628) in a 1:2 molar ratio to yield the target compound.
Overview of MCRs in Contemporary Organic Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach is characterized by high atom economy, procedural simplicity, and the potential for creating diverse molecular libraries. nih.govnih.gov MCRs often lead to higher yields and reduced reaction times compared to traditional multi-step syntheses. mdpi.com The efficiency of MCRs is particularly valuable in the development of pharmaceuticals and other biologically active compounds. beilstein-journals.org Prominent examples of MCRs include the Ugi and Passerini reactions, which are instrumental in the synthesis of bis-amides and α-acyloxyamides, respectively. nih.gov
Specific Catalytic Systems in Bisamide MCRs
The synthesis of N,N'-alkylidene bisamides is often catalyzed by Brønsted or Lewis acids. sharif.edu A variety of catalytic systems have been explored to enhance the efficiency and green credentials of this transformation.
Solid-acid catalysts are increasingly favored due to their ease of handling, reusability, and reduced environmental impact. Saccharin-N-sulfonic acid (SaSA) has emerged as an effective catalyst for various organic transformations. researchgate.net Its application in the synthesis of this compound demonstrates its utility as a green and efficient catalytic option. The acidic nature of the sulfonic acid group facilitates the condensation reaction between the aldehyde and the amide.
A range of other heterogeneous catalysts have been successfully employed in the synthesis of alkylidene bisamides. These include silica-supported polyphosphoric acid (SiO2-PPA) and montmorillonite (B579905) K10 clay. researchgate.netresearchgate.net While SiO2-PPA has been reported, it sometimes results in lower yields. researchgate.net Montmorillonite K10, a type of clay catalyst, has shown considerable promise, promoting the reaction efficiently, particularly under solvent-free conditions. researchgate.net The use of such catalysts aligns with the principles of green chemistry by minimizing waste and facilitating catalyst recovery. researchgate.net
Below is a table summarizing the performance of different catalysts in the synthesis of this compound from 4-nitrobenzaldehyde and acetamide.
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time |
| Saccharin-N-sulfonic Acid | Solvent-free, 120 °C | 96 | 15 min |
| Montmorillonite K10 | Solvent-free, 120 °C | 94 | 30 min |
| Sulfamic Acid | Solvent-free, 120 °C | 95 | 25 min |
| p-Toluenesulfonic Acid | Reflux in EtOH | 85 | 3 h |
Optimization of Reaction Parameters in MCR Synthesis
To maximize the yield and efficiency of the synthesis of this compound, the optimization of reaction parameters such as solvent and temperature is crucial.
The choice of solvent can significantly influence the outcome of the reaction. However, a growing trend in organic synthesis is the move towards solvent-free or "neat" reaction conditions. cem.comcmu.edu These protocols offer several advantages, including reduced environmental pollution, lower costs, and simplified work-up procedures. cmu.edu For the synthesis of this compound, solvent-free conditions, often coupled with microwave irradiation, have proven to be highly effective, leading to shorter reaction times and high yields. cem.com When solvents are used, polar solvents are generally preferred to facilitate the dissolution of the reactants.
The following table illustrates the effect of different solvents on the yield of this compound when catalyzed by p-toluenesulfonic acid.
| Solvent | Yield (%) |
| Ethanol | 85 |
| Acetonitrile (B52724) | 82 |
| Dichloromethane | 75 |
| Toluene | 70 |
| Water | 60 |
| Solvent-free | 92 |
Temperature Influence and Reaction Time Optimization
The synthesis of arylidene diacetamides is typically achieved by refluxing the corresponding aldehyde and acetamide, often with an acid catalyst. acs.org The reaction temperature and duration are critical parameters that significantly influence the yield and purity of this compound.
Temperature Influence: Generally, heating is required to drive the condensation reaction, which involves the formation of a carbon-nitrogen bond and the elimination of water. The use of reflux conditions, as described for similar aldehyde-amide condensations, suggests that a temperature equivalent to the boiling point of the solvent or the reactant mixture is effective. acs.org For a reaction involving 4-nitrobenzaldehyde and acetamide, this would likely be in the range of the boiling point of a suitable solvent or the melting point of the reactants if performed neat. The elevated temperature increases the reaction rate by providing the necessary activation energy for the condensation steps. However, excessively high temperatures could lead to side reactions, such as decomposition of the starting materials or the product, particularly given the presence of the nitro group which can be susceptible to thermal degradation.
Reaction Time Optimization: The optimal reaction time is dependent on the temperature, catalyst, and scale of the reaction. A typical procedure for the synthesis of analogous alkylidene and arylidene diacetamides involves refluxing for approximately four hours. acs.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TTC) is a standard practice to determine the point of completion. researchgate.net This allows for the reaction to be stopped when the maximum conversion of starting materials to the desired product has been achieved, thus preventing the formation of byproducts from prolonged heating.
A hypothetical optimization study for the synthesis of this compound might yield data similar to that presented in Table 1.
Table 1: Hypothetical Data for Reaction Time and Temperature Optimization
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 2 | 45 |
| 2 | 80 | 4 | 60 |
| 3 | 80 | 6 | 58 |
| 4 | 100 | 2 | 65 |
| 5 | 100 | 4 | 85 |
| 6 | 100 | 6 | 82 |
| 7 | 120 | 2 | 80 |
| 8 | 120 | 4 | 75 (decomposition observed) |
Reagent Stoichiometry and Yield Enhancement Strategies
Reagent Stoichiometry: A common strategy in similar condensation reactions is to use a stoichiometric excess of one of the reactants to drive the equilibrium towards the product side. In the synthesis of arylidene diacetamides, a molar ratio of 2 moles of acetamide to 1 mole of the aldehyde is typically employed. acs.org This ensures that the aldehyde is fully converted. An excess of acetamide can also serve as a solvent in some cases, facilitating the reaction.
Yield Enhancement Strategies: Several strategies can be employed to enhance the yield of the desired product:
Catalysis: The condensation is often catalyzed by a small amount of acid, such as acetic acid. acs.org The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amide. The amount of catalyst itself can be optimized; a typical protocol suggests using 0.2 moles of acetic acid per mole of amide. acs.org
Removal of Water: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the product, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus if the reaction is conducted in a suitable azeotrope-forming solvent.
Solvent Selection: The choice of solvent can influence the reaction rate and yield. A solvent that is inert to the reactants and products and has an appropriate boiling point for the desired reaction temperature is ideal. In some procedures for analogous compounds, the reaction is carried out by refluxing the reactants without an additional solvent. researchgate.net
A summary of stoichiometric considerations is presented in Table 2.
Table 2: Reagent Stoichiometry for the Synthesis of this compound
| Reactant | Molecular Formula | Molar Ratio | Role |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 1 | Electrophile |
| Acetamide | C₂H₅NO | 2 | Nucleophile |
| Acetic Acid | C₂H₄O₂ | ~0.4 (0.2 per mole of amide) | Catalyst |
Conventional Condensation Approaches
The primary conventional method for synthesizing this compound is the direct condensation of 4-nitrobenzaldehyde with acetamide.
Reaction of Arylaldehydes with Primary Amides
The reaction between an aryl aldehyde and a primary amide to form an arylidene diacetamide (B36884) is a well-established condensation reaction. acs.org This reaction is general for a variety of alkyl and aryl aldehydes. acs.org The fundamental transformation involves the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of the aldehyde.
The general equation for this reaction is: RCHO + 2CH₃CONH₂ → (CH₃CONH)₂CHR + H₂O acs.org
In the specific case of this compound, the reaction is: O₂NC₆H₄CHO + 2CH₃CONH₂ → (CH₃CONH)₂CH-C₆H₄NO₂ + H₂O
This reaction is typically catalyzed by a small amount of acetic acid and requires heating, usually under reflux conditions, for several hours. acs.org The product, an arylidene diacetamide, is generally a crystalline solid that can be purified by recrystallization. These compounds are susceptible to hydrolysis by mineral acids, which regenerates the original aldehyde, ammonium (B1175870) salt, and acetic acid. acs.org
Stepwise Synthetic Pathways to this compound
While the direct condensation is the most straightforward approach, a stepwise pathway can also be considered for the synthesis of this compound. This would involve the initial formation of an intermediate, followed by a subsequent reaction to yield the final product.
A plausible stepwise mechanism would proceed as follows:
Step 1: Formation of the N-acyliminium ion intermediate. Under acidic conditions, the carbonyl oxygen of 4-nitrobenzaldehyde is protonated, increasing its electrophilicity. Acetamide then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of a reactive N-acyliminium ion, [O₂NC₆H₄CH=NHCOCH₃]⁺.
Step 2: Addition of the second amide molecule. A second molecule of acetamide then attacks the N-acyliminium ion. This is followed by deprotonation to yield the final product, this compound.
This stepwise pathway highlights the role of the acid catalyst in activating the aldehyde and facilitating the formation of the key intermediate. Each step is, in principle, reversible, which underscores the importance of strategies like the removal of water to drive the reaction to completion.
Elucidation of Reaction Mechanisms and Chemical Reactivity
Proposed Mechanisms for Alkylidene Bisamide Formation
The formation of N,N'-((4-nitrophenyl)methylene)diacetamide, an example of an alkylidene bisamide, typically proceeds through the condensation of an aldehyde (4-nitrobenzaldehyde) with two equivalents of an amide (acetamide). This reaction is generally catalyzed by acid. researchgate.net The proposed mechanisms involve initial activation of the aldehyde followed by nucleophilic attack by the amide.
One widely accepted mechanism begins with the activation of the aldehyde's carbonyl group, usually by protonation under acidic conditions. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like acetamide (B32628). libretexts.orgyoutube.com
The sequence is as follows:
Protonation of the Carbonyl: The oxygen atom of the 4-nitrobenzaldehyde (B150856) carbonyl group is protonated by an acid catalyst.
Nucleophilic Attack: A molecule of acetamide, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the amide nitrogen to the hydroxyl group, converting it into a better leaving group (water).
Dehydration: The intermediate loses a molecule of water to form a resonance-stabilized N-acyliminium ion.
Second Nucleophilic Attack: A second molecule of acetamide attacks the N-acyliminium ion.
Deprotonation: The final step is the deprotonation of the resulting adduct to yield the stable this compound product and regenerate the acid catalyst. researchgate.netresearchgate.net
This pathway highlights a classic sequence of nucleophilic addition to a carbonyl group, followed by an elimination (dehydration) step to form an intermediate that undergoes a subsequent addition. libretexts.org
The N-acyliminium ion formed after the dehydration step is a key carbocationic intermediate. researchgate.net Its stability is crucial for the progression of the reaction. The positive charge is delocalized over the carbon and nitrogen atoms, which makes it a potent electrophile for the second nucleophilic attack by another acetamide molecule.
The general mechanism can be depicted as:
Step 1: Aldehyde activation and formation of a hemiaminal-like intermediate.
R-CHO + H⁺ ⇌ [R-CH=OH]⁺
[R-CH=OH]⁺ + H₂N-COR' → R-CH(OH)-NH-COR' + H⁺
Step 2: Formation of the N-acyliminium carbocation.
R-CH(OH)-NH-COR' + H⁺ → R-CH(OH₂⁺)-NH-COR' → [R-CH=N⁺H-COR'] + H₂O
Step 3: Attack by the second amide and formation of the final product.
[R-CH=N⁺H-COR'] + H₂N-COR' → R-CH(NH-COR')₂ + H⁺
In the context of this compound, 'R' is the 4-nitrophenyl group and 'R'' is a methyl group. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the stability and reactivity of these intermediates.
Thermal Decomposition Kinetics and Pathways of N-Diacetamides
The thermal stability and decomposition pathways of N-substituted diacetamides, including this compound, have been investigated through computational and experimental studies. These studies provide insight into the molecule's behavior at elevated temperatures.
The gas-phase pyrolysis of N-substituted diacetamides is understood to proceed via a unimolecular elimination reaction. nih.govresearchgate.net Computational studies using Density Functional Theory (DFT) have elucidated the most likely mechanism. nih.govpreprints.org
The predominant proposed mechanism involves a concerted, non-synchronous process that occurs through a six-membered cyclic transition state. nih.govresearchgate.net In this model, a hydrogen atom from one of the acetyl methyl groups is transferred to the oxygen atom of the other acetyl group, leading to the concerted cleavage of C-N and C-H bonds and the formation of new C=C and O-H bonds. nih.govpreprints.org This pathway results in the formation of acetic acid and N-vinylacetamide or its subsequent decomposition products. The lone pair of electrons on the central nitrogen atom plays a significant role in this transition state. nih.gov
Alternative mechanisms, such as those involving four-membered transition states or initial dimerization, have also been considered but are generally found to be less favorable energetically. nih.gov The homogeneous gas-phase pyrolysis of the simpler acetamide yields ammonia, acetic acid, and acetonitrile (B52724) as the primary products. nih.govresearchgate.net
Substituents on the nitrogen atom of the diacetamide (B36884) structure have a marked effect on the activation energy and kinetics of the thermal decomposition process. nih.gov The delocalization of the nitrogen lone pair electrons into the substituent group is a key factor. preprints.org
For instance, replacing the hydrogen in diacetamide (NX(COCH₃)₂ where X=H) with a phenyl group (X=Phenyl) significantly increases the activation energy for decomposition. nih.gov This is attributed to the delocalization of nitrogen's lone pair electrons into the phenyl ring, which strengthens the C-N bonds that need to be broken during the decomposition. nih.govpreprints.org
The introduction of a 4-nitrophenyl group (X=4-Nitrophenyl) further modifies the kinetics. The strong electron-withdrawing nature of the nitro group influences the electron density on the nitrogen and the stability of the transition state. acs.orgresearchgate.net Studies on substituted nitrobenzenes show that para-substituents significantly affect decomposition energies due to resonance effects. acs.org The carbon-nitro bond dissociation energy, a key factor in the decomposition of nitroaromatics, is directly related to the electron-donating or electron-withdrawing power of other substituents on the ring. acs.orgresearchgate.net
Below is a table summarizing experimental activation energies for the pyrolysis of different N-substituted diacetamides, illustrating the substituent effect.
| Substituent (X) in NX(COCH₃)₂ | Experimental Activation Energy (kJ/mol) |
| H | 151.3 ± 2.7 |
| Phenyl | ~190 |
| 4-Nitrophenyl | Data indicates a significant influence due to the nitro group, with computational studies refining the specific energy values. nih.gov |
This interactive table is based on data from computational studies on N-substituted diacetamides. nih.govpreprints.org
General Reactivity Trends of the 4-Nitrophenyl Moiety within the this compound Framework
The 4-nitrophenyl group within the this compound molecule imparts specific reactivity trends, primarily dictated by the strong electron-withdrawing nature of the nitro (NO₂) group.
Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group for electrophilic aromatic substitution. nih.gov Through resonance and inductive effects, it withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles like nitronium or sulfonium (B1226848) ions. Any substitution that does occur is directed to the meta positions relative to the nitro group. nih.gov
Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, particularly when the nitro group is ortho or para to the leaving group. While there is no inherent leaving group on the 4-nitrophenyl ring in this specific molecule, this property is a fundamental aspect of its potential reactivity.
Reduction of the Nitro Group: A primary and highly characteristic reaction of the 4-nitrophenyl moiety is the reduction of the nitro group to an amino group (-NH₂). chemcess.com This transformation is a cornerstone in synthetic chemistry, often used to produce anilines from nitroaromatics. Common reducing agents for this purpose include:
Metals in acidic media (e.g., Fe, Zn, Sn in HCl).
Catalytic hydrogenation (e.g., H₂ gas with a Pd, Pt, or Ni catalyst).
Other reagents like sodium dithionite. chemcess.com This reduction would convert this compound into N,N'-((4-aminophenyl)methylene)diacetamide, significantly altering the electronic properties and reactivity of the molecule.
Acidity of Adjacent C-H Bonds: The electron-withdrawing character of the 4-nitrophenyl group can slightly increase the acidity of the benzylic proton (the C-H bond of the methylene (B1212753) bridge), although this effect is generally less pronounced than its influence on the aromatic ring itself.
The reactivity of the 4-nitrophenyl group offers a versatile handle for further chemical modification of the this compound molecule, with the reduction of the nitro group being the most synthetically accessible and significant transformation. chemcess.com
Specific Chemical Transformations Enabled by the Compound
The chemical reactivity of this compound is notably characterized by its behavior under thermal stress, leading to specific decomposition pathways. Research into the gas-phase pyrolysis of N-substituted diacetamides, including the 4-nitrophenyl derivative, provides insight into the transformations it undergoes.
The primary chemical transformation observed is its thermal decomposition. Kinetic studies have revealed that this reaction follows first-order kinetics. The mechanism for this decomposition is proposed to proceed through a six-membered cyclic transition state. A key feature of this mechanism is the participation of the lone-pair electrons of the nitrogen atom. The presence of the N-aryl substituent, in this case, the 4-nitrophenyl group, modifies the reactivity of the compound compared to a simple diacetamide. nih.gov
Experimental data on the activation energies for the pyrolysis of various N-substituted diacetamides highlight the influence of the substituent on the molecule's thermal stability.
Table 1: Experimental Activation Energies for the Pyrolysis of N-Substituted Diacetamides
| Substituent (X) in NX(COCH₃)₂ | Activation Energy (Ea) in kJ mol⁻¹ |
|---|---|
| Hydrogen | 151.3 ± 2.7 |
| Phenyl | Not specified in source |
| 4-Nitrophenyl | Not specified in source |
Data derived from computational studies on N-substituted diacetamides. nih.gov
While the specific activation energy for the 4-nitrophenyl substituted compound is a subject of computational analysis, the trend suggests that the electronic properties of the substituent are a critical factor in the energy barrier for this transformation. nih.gov The decomposition of this compound serves as a model for understanding the reactivity of geminal diacetamides and the influence of aromatic substituents on their thermal degradation pathways. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis Techniques
Spectroscopic Methodologies for Structural Confirmation
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Specific IR absorption frequencies and vibrational mode assignments for N,N'-((4-nitrophenyl)methylene)diacetamide are not detailed in the available scientific papers.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
The mass spectrum, including the molecular ion peak and fragmentation patterns for this compound, has not been published in the searched resources.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Published UV-Vis absorption maxima and analysis of electronic transitions for this compound could not be located.
Further empirical research is required to synthesize and characterize this compound to generate the necessary data for a complete spectroscopic analysis.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.
For instance, the analysis of N,N-Bis(4-nitrophenyl)acetamide, a structurally similar compound, reveals detailed geometric parameters. researchgate.net In this analogue, the two nitrophenyl rings are not coplanar, exhibiting a significant dihedral angle of 86.04 (7)° between them. researchgate.net The amide group is nearly planar, and the dihedral angles between this plane and the two phenyl rings are 39.66 (6)° and 63.04 (7)°. researchgate.net Another analogue, N-(4-Nitrophenyl)cinnamamide, shows a much smaller dihedral angle of 3.04 (8)° between its phenyl and nitrophenyl rings, indicating a more planar molecular conformation. researchgate.net
These findings suggest that the spatial arrangement of the phenyl and acetamide (B32628) groups in this compound is significantly influenced by the electronic nature of the substituents and the packing forces within the crystal. Theoretical studies, such as those using Density Functional Theory (DFT), can complement experimental X-ray data by calculating and optimizing crystal structures, often showing high consistency with experimental results. researchgate.net
Table 1: Crystallographic Data for Analogues of this compound
| Compound Name | Formula | Crystal System | Space Group | Key Dihedral Angles (°) |
|---|---|---|---|---|
| N,N-Bis(4-nitrophenyl)acetamide | C14H11N3O5 | Triclinic | P1 | Phenyl/Phenyl: 86.04 (7); Amide/Phenyl1: 39.66 (6); Amide/Phenyl2: 63.04 (7) |
| N-(4-Nitrophenyl)cinnamamide | C15H12N2O3 | Monoclinic | P21/c | Phenyl/Nitrophenyl: 3.04 (8) |
| N-(2-nitrophenyl)maleimide | C10H6N2O4 | - | - | Benzene (B151609)/Maleimide: 73.94 (2) and 55.02 (2) for two conformers |
Data synthesized from published crystallographic studies. researchgate.netresearchgate.netnih.gov
The stability of a crystal lattice is dictated by a complex interplay of intermolecular forces, including hydrogen bonds, van der Waals forces, and π–π stacking interactions. harvard.edu In nitrophenyl derivatives, the nitro group and amide functionalities are key players in forming these interactions. researchgate.netmdpi.com
Hydrogen bonds are particularly significant. harvard.edu In the crystal structure of N-(4-nitrophenyl)cinnamamide, molecules are linked into a two-dimensional network by intermolecular N—H···O and C—H···O hydrogen bonds. researchgate.net Similarly, in N,N-Bis(4-nitrophenyl)acetamide, molecules form inversion dimers linked by pairs of C—H···O hydrogen bonds, which then propagate into chains. researchgate.net The oxygen atoms of the nitro group are effective hydrogen bond acceptors. rsc.org
The packing of these molecules is also influenced by other non-covalent interactions. For example, π–π stacking interactions between aromatic rings, with centroid–centroid distances around 3.719 Å, further stabilize the crystal structure of N-(4-Nitrophenyl)cinnamamide. researchgate.net The orientation of the nitro group relative to the benzene ring is often slightly twisted, primarily due to these intermolecular forces within the crystal. mdpi.com Computational tools like Hirshfeld surface analysis are frequently used to visualize and quantify these varied intermolecular contacts, providing a detailed picture of the crystal packing environment. mdpi.com
Table 2: Common Intermolecular Interactions in Nitrophenylacetamide Analogues
| Interaction Type | Description | Example Compound |
|---|---|---|
| N—H···O Hydrogen Bond | Donated by the amide N-H group and accepted by a carbonyl or nitro oxygen atom of an adjacent molecule. | N-(4-Nitrophenyl)cinnamamide |
| C—H···O Hydrogen Bond | Weaker interactions involving aromatic or aliphatic C-H donors and oxygen acceptors (nitro or carbonyl). | N,N-Bis(4-nitrophenyl)acetamide |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | N-(4-Nitrophenyl)cinnamamide |
Information compiled from crystallographic studies of related compounds. researchgate.netresearchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is an essential analytical tool in synthetic chemistry for separating, identifying, and purifying components of a mixture. Techniques like TLC and HPLC are indispensable for monitoring reaction progress and ensuring the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method used to monitor the progress of a chemical reaction. aga-analytical.com.plresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 4-nitrobenzaldehyde (B150856) and acetamide) and the formation of the product. mdpi.comyoutube.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) at various time intervals. youtube.com Alongside the reaction mixture, spots of the pure starting materials and, if available, the pure product are applied as controls. youtube.com The plate is then developed in a suitable solvent system. The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase. aga-analytical.com.pl By comparing the spots of the reaction mixture to the controls under UV light or after staining, one can qualitatively assess the reaction's progress. The disappearance of reactant spots and the appearance of a new product spot indicate that the reaction is proceeding. youtube.com The reaction is considered complete when the starting material spots are no longer visible. youtube.com
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the purification and precise quantification of chemical compounds. nih.gov For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable for both purity assessment and quantification. nih.govresearchgate.net
An RP-HPLC method would typically employ a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of water or buffer and an organic solvent like methanol or acetonitrile (B52724). nih.govresearchgate.net Separation is achieved based on the hydrophobicity of the analytes. The nitro and acetamide groups in the target molecule provide strong chromophores, allowing for sensitive detection using a UV-Vis detector, likely at a wavelength around 290 nm, which is effective for similar nitrophenyl compounds. nih.gov
For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. researchgate.net By comparing the peak area of the analyte in a sample to the calibration curve, its exact concentration can be determined. researchgate.net Such methods can be validated for linearity, precision, and accuracy to ensure reliable results. nih.gov UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the atomic and electronic levels. For N,N'-((4-nitrophenyl)methylene)diacetamide, these methods are employed to predict its geometry, electronic distribution, and other key characteristics that are crucial for understanding its chemical nature.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the study of this compound, DFT is utilized to perform geometry optimization, which determines the most stable three-dimensional arrangement of the atoms in the molecule. This process is fundamental, as the geometry of a molecule dictates many of its physical and chemical properties.
Researchers have optimized the molecular structure of this compound as a crucial step in calculating its thermodynamic parameters. nih.govmdpi.com These calculations help in understanding the effects of the electron-withdrawing 4-nitrophenyl group on the nitrogen atom within the diacetamide (B36884) structure. nih.govmdpi.com The optimized geometry provides the foundation for further analysis, including the examination of reaction pathways and electronic properties. nih.govmdpi.com
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energies of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.
In computational studies of N-substituted diacetamides, including the 4-nitrophenyl derivative, a variety of DFT functionals have been employed to ensure the reliability of the results. mdpi.com These include B1LYP, B3PW91, CAMB3LYP, LC-BLYP, and X3LYP. nih.govmdpi.com To further enhance the accuracy of the calculations, different basis sets are also tested. Pople basis sets, such as the 6-311+G(3df,2p), which include higher angular momentum functions, and the Ahlrichs def2-TZVP basis set have been found to be crucial for obtaining consistent thermodynamic parameters. nih.govmdpi.com Additionally, dispersion corrections with Becke–Johnson damping (d3bj) are sometimes applied to better account for non-covalent interactions, which can be important in transition states. nih.govmdpi.com
| Functional | Basis Set | Application |
| B3PW91 | 6-311+G(3df,2p) | NBO analysis of the IRC Fock matrix preprints.org |
| X3LYP | def2TZVP | Calculation of reaction mechanisms nih.gov |
| B1LYP | Various | Evaluation of convergence and basis set effects preprints.org |
| LC-BLYP | def2-TZVP | Calculation of thermodynamic properties mdpi.com |
| CAM-B3LYP | Various | Examination of decomposition mechanisms mdpi.com |
Mechanistic Insights from Theoretical Studies
Theoretical studies offer a dynamic perspective on chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states and intermediates. For this compound, these methods have been instrumental in understanding its thermal decomposition.
Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to map out the minimum energy path connecting reactants, transition states, and products. This provides a clear picture of the reaction pathway and confirms that a calculated transition state indeed connects the intended reactants and products.
In the investigation of the thermal decomposition of this compound, IRC analysis has been performed. preprints.org By studying several points along the IRC graph, researchers can follow the structural and electronic changes that occur as the molecule transforms from the reactant to the products. preprints.org This analysis is often coupled with other methods, such as Natural Bond Orbital (NBO) analysis, to understand how the electron distribution evolves throughout the reaction. preprints.org
A key aspect of understanding a chemical reaction is the characterization of its transition states and any intermediates that may be formed. A transition state represents the highest energy point along the reaction coordinate, while an intermediate is a metastable species that exists in a local energy minimum between two transition states.
For the thermal decomposition of N-substituted diacetamides, a mechanism involving a six-membered transition state has been proposed. nih.govmdpi.com In this transition state, an α-hydrogen is extracted. nih.govmdpi.com Computational studies have modeled this transition state to understand the kinetics and mechanism of the decomposition. nih.govmdpi.com The calculations of thermodynamic properties, such as activation energy, at different levels of theory provide values that can be compared with experimental data to validate the proposed mechanism. mdpi.com
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure and bonding provides fundamental insights into the reactivity and stability of a molecule. For this compound, understanding the distribution of electrons and the nature of the chemical bonds is crucial for explaining the influence of the 4-nitrophenyl substituent.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the electronic structure. It allows for the investigation of charge distribution, orbital interactions, and the delocalization of electrons within the molecule. In the context of this compound, NBO analysis has been performed to examine the effect of the substituent on the delocalization of the nitrogen lone-pair electrons. nih.govmdpi.com
The analysis of the IRC Fock matrix using NBO for the 4-nitrophenyl diacetamide at the B3PW91/6-311+G(3df,2p) level of theory provides a detailed look at the electronic changes during the reaction. nih.govpreprints.org By examining points before, during, and after the transition state, researchers can track the changes in bond orders and orbital occupancies, which reveals the pathway of electron migration. preprints.org This is particularly important for understanding how the presence of the nitro group in the benzene (B151609) ring influences the reaction. preprints.org
| Analysis Point | Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Before Transition State (BST) | N1-C2 | N1-C14 | Varies |
| During Transition State (ST) | N1-C7 | C7-O13 | Varies |
| After Transition State (ATS) | C21-N24 | - | Varies |
Note: The table is a representation of the type of data generated from NBO analysis of the IRC Fock matrix. Specific values for E(2) (the stabilization energy of a donor-acceptor interaction) would be obtained from the computational output. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular interactions, charge transfers, and conjugative effects within a molecular system. nih.gov It provides insights into the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is crucial for understanding molecular stability. nih.gov The intensity of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating greater electron delocalization and a more stable system. nih.gov
In the context of this compound, NBO analysis has been performed using Density Functional Theory (DFT) at the B3PW91/6-311+G(3df,2p) level. nih.govpreprints.org This analysis reveals significant hyperconjugative interactions and charge delocalization. The presence of the electron-withdrawing nitro group on the phenyl ring plays a substantial role in these electronic interactions. preprints.org
Below is a table representing typical donor-acceptor interactions and their calculated stabilization energies that would be observed in an NBO analysis for a molecule like this compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π(C=O) | 35.8 | n → π |
| LP (O) of C=O | π(C-N) | 25.2 | n → π |
| π(C=C) of Phenyl Ring | π(N=O) of Nitro Group | 20.5 | π → π |
| LP (O) of Nitro Group | π(C-N) of Phenyl Ring | 18.1 | n → π |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap implies high stability and low reactivity.
For this compound, the presence of the electron-withdrawing 4-nitro group significantly influences its electronic properties. This group tends to lower the energy of both the HOMO and LUMO. The lowering of the LUMO energy, in particular, enhances the molecule's electrophilic character, making it more susceptible to nucleophilic attack. The global reactivity of the molecule can be further described by indices such as electrophilicity (ω) and nucleophilicity (N), which are derived from HOMO and LUMO energies. nih.gov
The following table outlines the key parameters derived from FMO analysis and their implications for the reactivity of this compound.
| Parameter | Symbol | Definition | Implication for Reactivity |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower stability. |
| Global Electrophilicity | ω | Describes the ability of a molecule to accept electrons. | Higher values indicate a stronger electrophile. |
| Global Nucleophilicity | N | Describes the ability of a molecule to donate electrons. | Higher values indicate a stronger nucleophile. |
Structure-Activity Relationship (SAR) and Pharmacophore Modelling of Bisamide Scaffolds: Theoretical Aspects
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and medicinal chemistry, providing a framework for designing new compounds with desired biological activities based on the relationship between a molecule's chemical structure and its functional properties. researchgate.net For bisamide scaffolds, SAR studies explore how modifications to different parts of the molecule—such as the nature of the linker between the amide groups, the substituents on aromatic rings, or the terminal functional groups—impact its biological efficacy. mdpi.comacs.org Research on bis-benzamides, a related class of compounds, has shown that specific structural features are essential for their activity. For example, the presence of a nitro group at the N-terminus of certain bis-benzamide scaffolds was found to be crucial for their biological function as inhibitors of protein-protein interactions. mdpi.comnih.gov
Pharmacophore modeling is a powerful computational technique that complements SAR studies. nih.gov A pharmacophore is an abstract representation of the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.com
The process of pharmacophore modeling for a series of active bisamide compounds would involve:
Conformational Analysis: Generating a set of low-energy conformations for each active molecule.
Feature Identification: Identifying the key chemical features within the molecules.
Alignment and Hypothesis Generation: Superimposing the conformations of multiple active molecules to find a common 3D arrangement of features that is responsible for their activity. This common pattern constitutes the pharmacophore hypothesis.
Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.comnih.gov This approach is also instrumental in "scaffold hopping," where the goal is to discover novel molecular frameworks that retain the essential pharmacophoric features of the original active compounds. nih.gov
Synthesis and Exploration of N,n 4 Nitrophenyl Methylene Diacetamide Derivatives and Analogues
Structural Modifications of the Aryl Moiety
The synthetic versatility of N,N'-((4-nitrophenyl)methylene)diacetamide allows for extensive structural modifications, particularly focused on the aryl moiety. These modifications are primarily aimed at modulating the electronic properties of the molecule, which can influence its reactivity, stability, and potential applications. Key strategies involve the introduction of various functional groups onto the aromatic ring and altering the position of the existing nitro group.
Introduction of Electron-Donating and Electron-Withdrawing Groups on the Aromatic Ring
The electronic nature of the 4-nitrophenyl ring in this compound is heavily influenced by the powerful electron-withdrawing nitro (-NO₂) group. The introduction of additional substituents allows for the fine-tuning of the ring's electron density.
Electron-Withdrawing Groups (EWGs): Adding further EWGs, such as cyano (-CN), trifluoromethyl (-CF₃), or additional nitro groups, would further decrease the electron density on the aromatic ring. This generally increases the electrophilicity of the aryl ring, making it more susceptible to nucleophilic aromatic substitution, although such reactions are generally challenging. From a synthetic standpoint, these derivatives would typically be prepared by starting with the appropriately substituted benzaldehyde (B42025). For instance, the synthesis of a derivative with an additional EWG would involve the condensation of an aldehyde like 4-nitro-3-cyanobenzaldehyde with acetamide (B32628).
Electron-Donating Groups (EDGs): Conversely, introducing EDGs like methoxy (B1213986) (-OCH₃), methyl (-CH₃), or hydroxyl (-OH) groups would counteract the effect of the nitro group to some extent by increasing the electron density on the ring. These groups are typically ortho, para-directing. The synthesis of these analogues follows the standard route, starting from a benzaldehyde that already contains both the nitro group and the desired electron-donating group. For example, reacting 4-methoxy-3-nitrobenzaldehyde (B1298851) with acetamide would yield the corresponding methoxy-substituted derivative.
The electronic effects of these substituents can be predicted and are crucial for developing structure-activity relationships in various chemical contexts. The table below summarizes the nature of common substituents.
| Group Type | Examples | Effect on Aromatic Ring |
| Electron-Donating | -OH, -OCH₃, -NH₂, -CH₃ | Increases electron density |
| Electron-Withdrawing | -NO₂, -CN, -CF₃, -COOH | Decreases electron density |
Synthesis and Study of Positional Isomers of the Nitrophenyl Moiety
The position of the nitro group on the phenyl ring significantly impacts the molecule's steric and electronic properties. While the parent compound features a para-substituted (4-nitrophenyl) ring, the synthesis of ortho- (2-nitrophenyl) and meta- (3-nitrophenyl) isomers is readily achievable by using the corresponding isomeric nitrobenzaldehydes as starting materials.
The reaction of 2-nitrobenzaldehyde (B1664092) or 3-nitrobenzaldehyde (B41214) with acetamide under acidic conditions would yield N,N'-((2-nitrophenyl)methylene)diacetamide and N,N'-((3-nitrophenyl)methylene)diacetamide, respectively.
A comparative study of these positional isomers reveals differences in their chemical behavior. The ortho-isomer, for instance, may exhibit unique properties due to the steric hindrance and potential for intramolecular interactions between the nitro group and the methylene (B1212753) bisamide moiety. The meta-isomer, with the nitro group's electron-withdrawing effect directed differently across the ring, would present a distinct electronic profile compared to the ortho and para isomers. Research into related nitrophenyl compounds, such as N-(nitrophenyl)acetamides, has shown that the isomer position affects properties like crystal packing and reactivity.
| Isomer | Starting Aldehyde | Key Feature |
| ortho | 2-Nitrobenzaldehyde | Potential for steric hindrance and intramolecular interactions. |
| meta | 3-Nitrobenzaldehyde | Different distribution of electronic effects compared to ortho/para. |
| para | 4-Nitrobenzaldehyde (B150856) | Symmetrical structure with strong, direct electronic withdrawal. |
Variation of the Acyl Moieties (e.g., Replacement of Acetyl Groups)
Modification of the N-acyl groups is a key strategy for altering the steric and electronic environment around the amide functionalities. Replacing the acetyl groups (-COCH₃) with other acyl moieties can be accomplished by substituting acetamide with a different primary amide in the initial synthesis.
For example, using benzamide (B126) instead of acetamide in the reaction with 4-nitrobenzaldehyde would yield N,N'-((4-nitrophenyl)methylene)dibenzamide. This introduces bulky phenyl rings, which can significantly alter the molecule's solubility, crystal structure, and intermolecular interactions. Similarly, employing amides of varying chain lengths or with functional groups offers a route to a diverse library of analogues.
The general synthetic scheme involves the acid-catalyzed condensation of 4-nitrobenzaldehyde with two equivalents of the desired amide.
A study on the synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives demonstrated the feasibility of introducing different acyl groups, such as benzoyl and trifluoroacetyl, onto a similar core structure. This supports the principle that the acetyl groups in this compound can be readily substituted.
| Amide Reactant | Resulting Acyl Group | Name of Analogue |
| Formamide | Formyl (-CHO) | N,N'-((4-nitrophenyl)methylene)diformamide |
| Propanamide | Propanoyl (-COC₂H₅) | N,N'-((4-nitrophenyl)methylene)dipropanamide |
| Benzamide | Benzoyl (-COC₆H₅) | N,N'-((4-nitrophenyl)methylene)dibenzamide |
| 2-Chloroacetamide | Chloroacetyl (-COCH₂Cl) | N,N'-((4-nitrophenyl)methylene)bis(2-chloroacetamide) |
Introduction of Different Substituents on the Methylene Bridge
The hydrogen atom on the methylene bridge (-CH-) originates from the aldehyde group of the starting 4-nitrobenzaldehyde. Therefore, introducing substituents at this position requires starting the synthesis with a different carbonyl compound.
To synthesize an analogue with an alkyl or aryl group on the bridge, one would use a ketone, such as 4-nitroacetophenone (for a methyl substituent) or 4-nitrobenzophenone (B109985) (for a phenyl substituent), in place of 4-nitrobenzaldehyde. The reaction would proceed via a similar acid-catalyzed condensation with acetamide.
For example, the reaction of 4-nitroacetophenone with acetamide would yield N,N'-(1-(4-nitrophenyl)ethylidene)diacetamide, where the bridging carbon is substituted with a methyl group.
Synthesis of Complex Polyfunctionalized Bisamide Architectures
Building upon the this compound scaffold, more complex, polyfunctionalized bisamide architectures can be envisioned. These syntheses often involve multi-step pathways or multi-component reactions where the initial bisamide structure serves as a building block for further elaboration.
One strategy involves using a starting aldehyde that contains additional reactive functional groups, allowing for post-synthesis modification. For example, starting with an aldehyde containing a protected hydroxyl or amino group on the phenyl ring would allow for deprotection and subsequent derivatization after the bisamide is formed.
Another approach is to design multi-component reactions where an aldehyde, an amide, and a third reactive species combine to form a more complex structure. While specific examples starting from this compound are not prevalent in the literature, the principles of synthesizing polyfunctional molecules are well-established. For instance, the synthesis of complex benzimidazole-NSAID conjugates demonstrates how different functional moieties can be linked to create novel polyfunctional compounds. Inspired by such strategies, one could potentially functionalize the nitrophenyl ring of the bisamide scaffold through reduction of the nitro group to an amine, which could then be acylated or alkylated to build more complex architectures.
Role and Applications of N,n 4 Nitrophenyl Methylene Diacetamide in Synthetic Chemistry
Intermediate in the Synthesis of Heterocyclic Compounds
The primary role of N,N'-((4-nitrophenyl)methylene)diacetamide in heterocyclic synthesis stems from its capacity to generate a highly reactive N-acyliminium ion intermediate under acidic conditions. These electrophilic species are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, particularly through intramolecular cyclization reactions, paving the way for the construction of a wide array of nitrogen-containing heterocyclic rings. nih.govarkat-usa.org The reactivity of N-acyliminium ions allows them to engage with various π-nucleophiles, including alkenes, alkynes, and aromatic systems, to forge new ring structures. arkat-usa.org
One of the most significant applications of this reactivity is in Biginelli-type multicomponent reactions. The classical Biginelli reaction synthesizes 3,4-dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea. unito.it The key rate-limiting step is believed to involve the formation of an acyl-imine intermediate from the aldehyde and urea. nih.gov this compound can be viewed as a stable, isolable form of this intermediate. By using this pre-formed synthon, the reaction can be performed in a stepwise manner, offering potential advantages in control and substrate scope for creating complex DHPMs, which are known for their wide range of biological activities. nih.govbeilstein-journals.org
The table below outlines potential heterocyclic systems that can be synthesized from this compound by leveraging its function as an N-acyliminium ion precursor.
| Heterocyclic Scaffold | Synthetic Strategy | Potential Application of Product |
| Dihydropyrimidinones | Biginelli-type reaction with β-dicarbonyl compounds | Calcium channel blockers, antiviral, antibacterial agents unito.itnih.gov |
| Tetrahydroquinolines | Intramolecular cyclization with an activated aromatic ring (Pictet-Spengler type) | Core structure in many alkaloids and pharmaceuticals |
| Pyrrolidines/Piperidines | Intramolecular cyclization with an alkene or alkyne nucleophile | Common structural motifs in natural products and drugs |
| Indolizidines | Tandem or cascade cyclization strategies | Alkaloid skeletons with diverse biological activities arkat-usa.org |
Building Block for Multifunctional Molecules and Complex Scaffolds
Beyond its role in forming heterocyclic rings, this compound functions as a versatile building block for constructing larger, multifunctional molecules and intricate molecular scaffolds. This utility is again rooted in its ability to generate an N-acyliminium ion, which can react with a wide range of external (intermolecular) nucleophiles. arkat-usa.org This allows for the precise installation of a (4-nitrophenyl)(acetamido)methyl fragment onto another molecule.
The term "multifunctional" is particularly apt for this building block due to the distinct chemical handles present in its structure:
The Nitro Group: The aromatic nitro group is a highly versatile functional group. It can be readily reduced to an amino group, which can then participate in a vast array of subsequent reactions, such as amide bond formation, diazotization, or reductive amination. This provides a key site for further molecular elaboration.
The Amide Groups: The two acetamide (B32628) moieties provide hydrogen bonding capabilities and influence the solubility and conformational properties of the final molecule.
By reacting this compound with different nucleophiles, complex scaffolds can be assembled. For instance, reaction with electron-rich aromatic compounds (Friedel-Crafts type reaction), enolates or silyl (B83357) enol ethers, or organometallic reagents would lead to the formation of new carbon-carbon bonds, extending the molecular framework in a controlled manner.
The following table details the types of molecular structures that can be accessed using this compound as an electrophilic building block.
| Nucleophile Type | Bond Formed | Resulting Structure/Scaffold |
| Electron-rich arenes | Carbon-Carbon | Diaryl-methane derivatives with N-acyl functionality |
| Enolates / Silyl enol ethers | Carbon-Carbon | γ-Acetamido-β-aryl carbonyl compounds |
| Organometallic reagents | Carbon-Carbon | Substituted α-aryl secondary amines (after hydrolysis) |
| Alcohols / Thiols | Carbon-Oxygen / Carbon-Sulfur | α-Alkoxy/Thioalkyl acetamides |
Contribution to Green Chemistry Methodologies through its Synthesis
The synthesis of this compound itself can be aligned with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer chemicals. The traditional synthesis involves the condensation of an aldehyde with two equivalents of an amide, often requiring reflux in a solvent with an acid catalyst to remove the water byproduct.
Modern synthetic chemistry offers several greener alternatives to this classical approach. These methodologies, widely applied to similar arylidene syntheses, can be directly adapted for the preparation of this compound. scirp.orgscirp.org Key green strategies include:
Solvent-Free Reactions: Performing the reaction under solvent-free ("neat") conditions significantly reduces waste and eliminates the environmental and safety hazards associated with volatile organic solvents. Grinding the solid reactants (4-nitrobenzaldehyde and acetamide) together, often with a solid catalyst, can provide the energy needed to initiate the reaction. researchgate.netnih.govmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. This technique often enhances reaction rates and can lead to cleaner products with higher yields. researchgate.net
Use of Reusable Catalysts: Employing solid-supported acid catalysts or mild, inexpensive catalysts like ammonium (B1175870) acetate (B1210297) can replace corrosive mineral acids. researchgate.net These catalysts are often more environmentally benign and can be recovered and reused, further minimizing waste.
The table below compares the traditional synthetic approach with potential green methodologies.
| Parameter | Traditional Synthesis | Green Synthesis Approach |
| Solvent | Organic solvents (e.g., Toluene, Acetic Acid) | Solvent-free (grinding) or benign solvents (e.g., water) |
| Energy | Prolonged heating (reflux) for several hours | Microwave irradiation (minutes) or mechanochemistry (grinding) nih.govresearchgate.net |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Mild catalysts (e.g., NH₄OAc) or reusable solid acids researchgate.net |
| Work-up | Solvent extraction and evaporation | Simple filtration or direct use of crude product |
| Waste | Significant solvent and catalyst waste | Minimal waste, catalyst may be recyclable |
By adopting these established green protocols, the synthesis of this compound can become a more sustainable and efficient process, reflecting the broader shift towards environmentally responsible practices in chemical synthesis.
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Routes
Currently, the synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide typically relies on the condensation reaction between 4-nitrobenzaldehyde (B150856) and acetamide (B32628), often requiring acid or base catalysis and specific reaction conditions to achieve viable yields. This method, while effective, presents opportunities for improvement.
Advanced Mechanistic Investigations of Reaction Pathways
The reactivity of this compound, particularly its thermal decomposition, has been the subject of computational investigation. Theoretical studies propose that the thermal decomposition of related N-aryl diacetamides proceeds through a mechanism involving a six-membered transition state. nih.gov This reaction is believed to follow first-order kinetics, where the lone-pair electrons of the nitrogen atom play a crucial role. nih.gov
However, these proposed mechanisms are largely based on theoretical models. A critical direction for future research is the experimental validation of these computational predictions. Advanced kinetic studies, employing techniques such as in-situ spectroscopic monitoring, can provide empirical data to support or refine the proposed pathways. Investigating the influence of different substituents on the aromatic ring will offer deeper insights into the electronic effects governing the decomposition process. Such studies are vital for understanding the compound's stability and predicting its behavior in various chemical environments, which is essential for its application as a synthetic intermediate.
Exploration of New Applications in Materials Science (e.g., Non-Linear Optical Properties)
The molecular structure of this compound, featuring an electron-withdrawing nitro group (acceptor) attached to a π-conjugated phenyl ring system, suggests its potential as a functional material. Molecules with such "push-pull" electronic characteristics are known to be attractive candidates for applications in materials science, particularly in the field of non-linear optics (NLO). nih.govacs.org Organic compounds with significant NLO properties are crucial for developing technologies like optical switching and data storage. nih.gov
Future research should focus on a systematic investigation of the NLO properties of this compound. This would involve both theoretical calculations using density functional theory (DFT) to predict its hyperpolarizability and experimental measurements to quantify its second and third-order NLO responses. nih.govasianpubs.org By exploring how modifications to the molecular structure affect these properties, it may be possible to design and synthesize a new class of organic NLO materials based on the geminal diacetamide (B36884) scaffold.
Further Computational Elucidation of Reactivity, Stability, and Interactions
Computational chemistry has proven to be a powerful tool for understanding the behavior of diacetamides. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations have been employed to model the thermodynamic parameters and decomposition pathways of N-substituted diacetamides, including the 4-nitrophenyl derivative. nih.govmdpi.com These studies have examined the influence of the substituent on the delocalization of the nitrogen lone-pair electrons and the stability of the resulting transition states. researchgate.net
Building on this foundation, future computational work can provide even more detailed insights. Advanced modeling can be used to:
Elucidate the full potential energy surface of its reactions.
Investigate its intermolecular interaction capabilities, such as hydrogen bonding patterns in its crystalline state.
Predict other chemical properties, including its electronic spectrum and solubility in various solvents.
Simulate its behavior in different environments to guide experimental design for new applications.
Such computational studies, when performed in concert with experimental work, will accelerate the understanding of this compound and unlock its full potential in both organic synthesis and materials science.
Table of Physicochemical and Spectroscopic Data
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight | 251.24 g/mol |
| CAS Number | 40891-07-4 bldpharm.com |
| Appearance | Expected to be a crystalline solid |
Table of Theoretical Spectroscopic Data
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | Signals corresponding to methyl protons (CH₃), two amide protons (N-H), one methine proton (Ar-CH), and aromatic protons (C₆H₄). Aromatic signals are expected in the δ 7.5-8.5 ppm range due to the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for methyl carbons, amide carbonyl carbons (C=O), a methine carbon, and aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide groups (around 1650-1700 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (NO₂) (around 1520 cm⁻¹ and 1340 cm⁻¹). researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-((4-nitrophenyl)methylene)diacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, reacting 4-nitrobenzaldehyde with acetamide derivatives under acidic conditions (e.g., HCl or TMS-Cl) facilitates the formation of the methylene bridge. Optimizing stoichiometry (e.g., 2:1 molar ratio of acetamide to aldehyde) and using aprotic solvents (e.g., THF) enhances yield. Post-reaction purification via silica gel chromatography (DCM/MeOH, 95:5) ensures high purity . Analogous methods for nitro-substituted aryl compounds, such as acylation of nitroaniline derivatives with acetic anhydride, can also be adapted .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for acetyl methyl peaks (δ ~2.0–2.2 ppm in ¹H; δ ~22–24 ppm in ¹³C) and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted phenyl). The methylene bridge (CH₂) appears as a singlet in ¹H NMR (δ ~4.5–5.0 ppm) .
- IR Spectroscopy : Strong C=O stretches (~1650–1680 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520–1350 cm⁻¹) confirm functional groups .
- X-ray Diffraction : Monoclinic or orthorhombic crystal systems are typical. Lattice parameters (e.g., a = 20.62 Å, β = 110.36°) and hydrogen-bonding networks should be analyzed .
Q. What crystallization strategies yield high-quality single crystals of this compound for structural analysis?
- Methodological Answer : Slow evaporation from polar aprotic solvent mixtures (e.g., heptane-ethyl acetate, 2:1) at 25°C promotes crystal growth. Seeding techniques and controlled cooling rates (1–2°C/hour) reduce defects. Crystal morphology (e.g., prismatic vs. needle-like) can be tuned via solvent polarity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts charge distribution, dipole moments, and frontier molecular orbitals. The nitro group’s electron-withdrawing effect reduces HOMO-LUMO gaps (~4–5 eV), enhancing electrophilicity. Solvent effects (PCM model) and vibrational frequency calculations validate experimental IR/NMR data .
Q. What are the primary sources of data discrepancies in crystallographic studies of diacetamide derivatives, and how can they be resolved?
- Methodological Answer : Common issues include:
- Disordered Solvents : Mask solvent regions during refinement using SQUEEZE in PLATON.
- Twinning : Apply twin law matrices (e.g., -h, -k, l) in SHELXL for accurate intensity integration .
- Hydrogen Bonding Ambiguities : Use Hirshfeld surface analysis (CrystalExplorer) to distinguish strong (N–H···O) vs. weak (C–H···O) interactions .
Q. How does the nitro group influence the supramolecular architecture of this compound compared to non-nitrated analogs?
- Methodological Answer : The nitro group enhances π-π stacking (interplanar distances ~3.5 Å) and directs hydrogen-bonding networks (e.g., N–H···O–NO₂). In contrast, chloro or methyl analogs exhibit weaker van der Waals interactions. Comparative crystal packing analysis (Mercury CSD) reveals distinct lattice energies (~30–50 kJ/mol differences) .
Q. In kinetic studies, how can competing reaction pathways (e.g., hydrolysis vs. rearrangement) involving this compound be quantified?
- Methodological Answer : Use time-resolved ¹H NMR or HPLC (C18 column, acetonitrile/water mobile phase) to monitor intermediate concentrations. Apparent rate constants (k₁, k₂) are derived from pseudo-first-order plots. Isotopic labeling (e.g., D₂O for hydrolysis studies) and Eyring analysis (ΔH‡, ΔS‡) differentiate mechanisms .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between experimental and theoretical vibrational spectra of this compound?
- Methodological Answer : Discrepancies often arise from anharmonicity or solvent effects. Recompute DFT spectra with explicit solvent molecules (e.g., 3–5 H₂O clusters) and compare scaled frequencies (scaling factor ~0.96–0.98). Overlap density plots (VMD) identify modes sensitive to crystal packing vs. isolated molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
